Carboxylic Acid pKa: N-Oxidation Offsets 2-Trifluoromethyl Effect
The predicted pKa of the benzoic acid moiety in 4-carboxy-2-(trifluoromethyl)pyridin-1-ium-1-olate is 3.23 ± 0.10 . This value lies between that of the non-oxide analog 2-(trifluoromethyl)isonicotinic acid (pKa = 2.94 ± 0.10) [1] and the non-fluorinated N-oxide isonicotinic acid N-oxide (pKa = 3.66 ± 0.10) . The N-oxide function therefore contributes a ΔpKa of approximately +0.29 relative to the parent pyridine, while the 2-CF₃ group contributes a ΔpKa of −0.43 relative to the unsubstituted N-oxide, demonstrating that both functional groups are required to achieve this specific ionisation window.
vs Non-oxide: 2.94 ± 0.10
vs Non-fluorinated N-oxide: 3.66 ± 0.10
ΔpKa N-oxide effect: +0.29, CF₃ effect: −0.43
| Evidence Dimension | Carboxylic acid pKa (predicted in water) |
|---|---|
| Target Compound Data | 3.23 ± 0.10 |
| Comparator Or Baseline | 2-(Trifluoromethyl)isonicotinic acid (no N-oxide): pKa = 2.94 ± 0.10; Isonicotinic acid N-oxide (no CF₃): pKa = 3.66 ± 0.10 |
| Quantified Difference | ΔpKa = +0.29 (N-oxide effect); ΔpKa = −0.43 (CF₃ effect) |
| Conditions | Predicted values from the same computational model; experimental validation pending |
Why This Matters
A pKa shift of 0.3–0.4 log units alters the ionisation state at physiological pH 7.4 by roughly a factor of two, directly impacting membrane permeability, protein binding and formulation behaviour.
- [1] 2-(Trifluoromethyl)isonicotinic acid – predicted pKa 2.94±0.10. ChemicalBook, 2025. https://www.chemicalbook.in (accessed 2026-05-05). View Source
